2,2,2-Trifluoro-1-{3-methylimidazo[1,5-a]pyridin-1-yl}ethan-1-one

LogP Lipophilicity Drug Design

2,2,2-Trifluoro-1-{3-methylimidazo[1,5-a]pyridin-1-yl}ethan-1-one (CAS 1333936-39-2, C₁₀H₇F₃N₂O, MW 228.17) is a heterocyclic building block belonging to the imidazo[1,5-a]pyridine class. It features a trifluoroacetyl ketone at position 1 and a methyl group at position 3 of the fused bicyclic core.

Molecular Formula C10H7F3N2O
Molecular Weight 228.17 g/mol
CAS No. 1333936-39-2
Cat. No. B1422684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoro-1-{3-methylimidazo[1,5-a]pyridin-1-yl}ethan-1-one
CAS1333936-39-2
Molecular FormulaC10H7F3N2O
Molecular Weight228.17 g/mol
Structural Identifiers
SMILESCC1=NC(=C2N1C=CC=C2)C(=O)C(F)(F)F
InChIInChI=1S/C10H7F3N2O/c1-6-14-8(9(16)10(11,12)13)7-4-2-3-5-15(6)7/h2-5H,1H3
InChIKeyTXPTYBILHJJZGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoro-1-{3-methylimidazo[1,5-a]pyridin-1-yl}ethan-1-one (CAS 1333936-39-2): A Fluorinated Imidazo[1,5-a]pyridine Building Block for Medicinal Chemistry and Probe Development


2,2,2-Trifluoro-1-{3-methylimidazo[1,5-a]pyridin-1-yl}ethan-1-one (CAS 1333936-39-2, C₁₀H₇F₃N₂O, MW 228.17) is a heterocyclic building block belonging to the imidazo[1,5-a]pyridine class. It features a trifluoroacetyl ketone at position 1 and a methyl group at position 3 of the fused bicyclic core . The compound is supplied as a solid (Country of Origin: UA) with a typical purity of ≥95% and is classified as a research intermediate for further synthetic elaboration, not for direct human use . Its computed physicochemical profile includes a calculated LogP of 1.61, two hydrogen bond acceptors, and an Fsp³ value of 0.2, positioning it as a moderately lipophilic, rigid fluorinated scaffold .

Why 2,2,2-Trifluoro-1-{3-methylimidazo[1,5-a]pyridin-1-yl}ethan-1-one Cannot Be Replaced by Generic Imidazo[1,5-a]pyridine Analogs: Key Differentiation Evidence


Substituting this compound with a generic imidazo[1,5-a]pyridine analog (e.g., 1-imidazo[1,5-a]pyridin-1-yl-ethanone, CAS 173344-98-4) or a simple trifluoroacetyl imidazole (CAS 1546-79-8) introduces quantifiable liabilities: loss of the electron-withdrawing trifluoroacetyl group alters both lipophilicity and hydrogen-bonding capacity, while deletion of the 3-methyl substituent eliminates a key steric and electronic tuning element on the imidazole ring . The specific combination of the trifluoroacetyl ketone and the 3-methyl group on the imidazo[1,5-a]pyridine scaffold is critical for downstream haloform cleavage to generate imidazo[1,5-a]pyridine-1-carboxylic acids in high preparative yields (77–96%), a transformation that unsubstituted or non-fluorinated analogs cannot undergo with the same efficiency [1]. These structural features create a unique reactivity profile that generic in-class compounds do not replicate, directly impacting synthetic route design, intermediate stability, and final product purity [1].

2,2,2-Trifluoro-1-{3-methylimidazo[1,5-a]pyridin-1-yl}ethan-1-one: Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity (LogP) Differentiation vs. Non-Fluorinated Imidazo[1,5-a]pyridine Analog

The target compound exhibits a calculated LogP of 1.61, compared to 1.54 for the non-fluorinated analog 1-imidazo[1,5-a]pyridin-1-yl-ethanone (CAS 173344-98-4) . The 0.07 log unit increase in lipophilicity arises from the trifluoroacetyl group, which replaces the acetyl methyl with CF₃. This modest but measurable increase is consistent with the known lipophilicity-enhancing effect of trifluoromethyl groups in medicinal chemistry and may influence membrane permeability and non-specific protein binding.

LogP Lipophilicity Drug Design ADME Physicochemical Properties

Hydrogen Bond Acceptor Count Differentiation vs. Non-Fluorinated Analog

The target compound possesses 2 hydrogen bond acceptors (the trifluoroacetyl carbonyl oxygen and the imidazo[1,5-a]pyridine N₂ nitrogen), compared to 3 H-bond acceptors for the non-fluorinated analog 1-imidazo[1,5-a]pyridin-1-yl-ethanone (CAS 173344-98-4) . The reduction from 3 to 2 acceptors is attributable to the electron-withdrawing trifluoromethyl group reducing the basicity and H-bond acceptor capacity of the adjacent carbonyl, as well as altering the electronic environment of the heterocyclic nitrogens.

Hydrogen Bond Acceptors Drug-Likeness Rule of Five Molecular Recognition Physicochemical Properties

Synthetic Utility as a Precursor for Imidazo[1,5-a]pyridine-1-carboxylic Acids via Haloform Cleavage

The target compound belongs to the class of 2,2,2-trifluoro-1-imidazo[1,5-a]pyridin-1-ylethanones that serve as direct precursors to imidazo[1,5-a]pyridine-1-carboxylic acids through haloform cleavage. Tverdiy et al. (2016) demonstrated that the general class of 2,2,2-trifluoro-1-imidazo[1,5-a]pyridin-1-ylethanones can be converted to the corresponding carboxylic acids in 65–96% preparative yield [1]. In contrast, the non-fluorinated analog 1-imidazo[1,5-a]pyridin-1-yl-ethanone (CAS 173344-98-4) lacks the trifluoromethyl group necessary for haloform cleavage and cannot participate in this transformation, fundamentally limiting its synthetic utility as a carboxylic acid precursor.

Synthetic Intermediate Haloform Cleavage Carboxylic Acid Synthesis Medicinal Chemistry Building Block One-Pot Methodology

Fraction of sp³ Carbon Centers (Fsp³) as a Drug-Likeness Parameter

The target compound has a reported Fsp³ value of 0.2, indicating that 20% of its carbon atoms are sp³-hybridized . This value reflects the single sp³ carbon in the 3-methyl substituent alongside nine sp² carbons in the aromatic bicyclic core and trifluoroacetyl group. In contrast, simple trifluoroacetyl imidazole (CAS 1546-79-8, C₅H₃F₃N₂O) has an Fsp³ of 0.0 (all sp² carbons) . The Fsp³ value of 0.2 places the compound within a range associated with favorable clinical developability, as Fsp³ < 0.30 is common among aromatic heterocyclic drug candidates, while Fsp³ = 0.00 may flag excessive planarity and potential solubility or aggregation issues.

Fsp³ Drug-Likeness Lead Optimization Fragment-Based Drug Discovery Physicochemical Properties

Solid-State Physical Form and Purity Specification vs. Liquid Trifluoroacetyl Imidazole

The target compound is supplied as a solid with a purity specification of ≥95% . In contrast, the simpler analog 1-(trifluoroacetyl)imidazole (CAS 1546-79-8) is a colorless to pink liquid (boiling point 137 °C, density 1.442 g/mL at 25 °C) . The solid physical form of the target compound offers advantages in weighing accuracy, storage stability, and ease of handling for parallel synthesis or automated liquid handling platforms where solid dispensing is preferred. The purity specification of 95% is consistent across multiple vendors (Fluorochem, Sigma-Aldrich, Chemenu, Hairuichem) .

Physical Form Solid Handling Weighing Accuracy Purity Specification Procurement

Optimal Research and Industrial Application Scenarios for 2,2,2-Trifluoro-1-{3-methylimidazo[1,5-a]pyridin-1-yl}ethan-1-one Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of Imidazo[1,5-a]pyridine-1-carboxylic Acid Libraries via Haloform Cleavage

The target compound is optimally deployed as a precursor in the one-pot, two-step synthesis of imidazo[1,5-a]pyridine-1-carboxylic acids as described by Tverdiy et al. (2016). The trifluoroacetyl group enables haloform cleavage (NaOH, H₂O/MeOH, heat) to generate the carboxylic acid in 65–96% preparative yield . This transformation is not accessible to non-fluorinated imidazo[1,5-a]pyridine analogs, making the target compound the required starting material for any medicinal chemistry program seeking to explore imidazo[1,5-a]pyridine-1-carboxylic acid derivatives as kinase inhibitors, receptor ligands, or anti-infective agents. The 3-methyl substituent additionally provides a defined substitution pattern for SAR exploration at the imidazole ring position.

Fragment-Based Drug Discovery: A Fluorinated, Moderately Lipophilic Heterocyclic Fragment for Screening Libraries

With a molecular weight of 228.17 Da, LogP of 1.61, 2 H-bond acceptors, and Fsp³ of 0.2, the compound meets key fragment-likeness criteria (MW < 300, cLogP ≤ 3, HBA ≤ 3) . The trifluoroacetyl group offers a built-in ¹⁹F NMR handle for fragment screening by fluorine chemical shift anisotropy (CSA) or ¹⁹F T₂-based assays, enabling direct detection of protein binding without the need for additional labeling. Compared to the non-fluorinated analog 1-imidazo[1,5-a]pyridin-1-yl-ethanone (LogP 1.54, 3 HBA, no ¹⁹F), the target compound provides a superior combination of detectability and reduced H-bond acceptor count .

Analytical Reference Standard: Pharmaceutical Impurity Profiling and Method Development

The compound is marketed for use as a pharmaceutical impurity reference standard (药物杂质对照品) . Its well-defined purity specification (≥95%), solid physical form, and availability from multiple reputable vendors (Sigma-Aldrich, Fluorochem) make it suitable for HPLC/LC-MS method development, system suitability testing, and impurity identification in drug substance purity assessments. The trifluoroacetyl group provides a distinctive mass spectrometric signature (characteristic CF₃ fragment ions) that facilitates selective detection in complex matrices.

Synthetic Methodology Development: Exploration of Trifluoroacetyl-Activated Heterocycle Reactivity

The combination of a trifluoroacetyl ketone at position 1 and a methyl group at position 3 on the imidazo[1,5-a]pyridine scaffold creates a unique electronic environment suitable for investigating nucleophilic addition, reduction, and condensation reactions. The electron-withdrawing CF₃ group activates the carbonyl toward nucleophilic attack while the 3-methyl group provides steric differentiation from the unsubstituted analog. The solid physical form and 95% purity facilitate accurate stoichiometric control in reaction optimization studies, where liquid trifluoroacetyl imidazole (CAS 1546-79-8) would introduce greater handling variability .

Quote Request

Request a Quote for 2,2,2-Trifluoro-1-{3-methylimidazo[1,5-a]pyridin-1-yl}ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.